molecular formula C7H14N2O2 B1451081 2-methyltetrahydro-2H-pyran-2-carbohydrazide CAS No. 1217862-65-1

2-methyltetrahydro-2H-pyran-2-carbohydrazide

Cat. No.: B1451081
CAS No.: 1217862-65-1
M. Wt: 158.2 g/mol
InChI Key: XOECOZDNFPORSW-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-pyran-2-carbohydrazide is a versatile chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyltetrahydro-2H-pyran-2-carbohydrazide typically involves the reaction of 2-methyltetrahydro-2H-pyran-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetrahydro-2H-pyran-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Methyltetrahydro-2H-pyran-2-carbohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyltetrahydro-2H-pyran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

Biological Activity

2-Methyltetrahydro-2H-pyran-2-carbohydrazide (CAS No. 1217862-65-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by its unique structure, which allows it to participate in various chemical reactions, including oxidation and substitution. Understanding these properties is crucial for elucidating its biological activity.

The biological activity of this compound may involve interaction with specific biological targets, including enzymes and receptors. The compound's hydrazide moiety can potentially influence various metabolic pathways by acting as a substrate or inhibitor.

Target Enzymes

  • Kinases : Similar compounds have been reported to inhibit multiple kinases, suggesting that this compound may also exhibit kinase inhibitory activity.
  • Enzymatic Interactions : The compound may interact with enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against bacterial strains.
  • Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces markers of inflammation

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related hydrazides, it was found that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism involved the activation of caspases and modulation of cell cycle regulators.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Research Findings

Recent studies have focused on the synthesis and modification of hydrazide derivatives to enhance their biological activity. Structure-activity relationship (SAR) analyses have provided insights into how small changes in the chemical structure can significantly impact potency and selectivity against specific biological targets.

Properties

IUPAC Name

2-methyloxane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-7(6(10)9-8)4-2-3-5-11-7/h2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECOZDNFPORSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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